AMPK activator 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

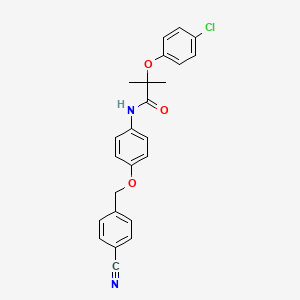

2-(4-chlorophenoxy)-N-[4-[(4-cyanophenyl)methoxy]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSMPMZJYDZMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Targets of AMPK Activator 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor and a key regulator of metabolic homeostasis. Its activation presents a promising therapeutic strategy for a range of metabolic disorders. This technical guide provides a comprehensive overview of the downstream targets of a potent and selective small molecule, AMPK activator 4. We delve into the core signaling pathways modulated by this compound, present quantitative data on its cellular effects, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of metabolic diseases and cellular signaling.

Introduction to this compound

This compound is a potent, selective, and direct activator of AMP-activated protein kinase.[1][2] It exerts its effects without inhibiting the mitochondrial complex I, a common off-target effect of some other AMPK activators.[1][2] This compound has demonstrated significant anti-hyperglycemic effects in preclinical models, where it improves glucose tolerance, lowers fasting blood glucose levels, and ameliorates insulin resistance.[1] this compound has been shown to selectively activate AMPK in muscle tissues, highlighting its potential for targeted therapeutic applications.

Core Signaling Pathways and Downstream Targets

Activation of AMPK by this compound initiates a signaling cascade that affects numerous downstream targets, leading to a coordinated cellular response to restore energy balance. The primary downstream targets and their associated pathways are detailed below.

Acetyl-CoA Carboxylase (ACC)

One of the most well-characterized downstream targets of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. AMPK phosphorylates ACC at Ser79, leading to its inactivation. This inhibition of ACC activity results in decreased production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.

mTORC1 Signaling and Protein Synthesis

AMPK activation negatively regulates the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. This regulation is primarily achieved through the phosphorylation of two key proteins:

-

Tuberous Sclerosis Complex 2 (TSC2): AMPK phosphorylates TSC2, enhancing its ability to inhibit the small GTPase Rheb, a critical activator of mTORC1.

-

Regulatory Associated Protein of mTOR (Raptor): AMPK directly phosphorylates Raptor, a key component of the mTORC1 complex. This phosphorylation is essential for the inhibition of mTORC1 activity in response to energy stress.

Inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream effectors, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K), ultimately suppressing protein synthesis.

Autophagy Regulation via ULK1

AMPK plays a critical role in initiating autophagy, the cellular process of degrading and recycling cellular components, through its interaction with Unc-51 like autophagy activating kinase 1 (ULK1). Under conditions of low energy, AMPK directly phosphorylates ULK1 at multiple sites, including Ser317 and Ser777, leading to its activation and the initiation of the autophagy cascade.

Transcriptional Regulation through CRTC2

AMPK activation influences gene expression by phosphorylating and inactivating the CREB-regulated transcription coactivator 2 (CRTC2). Phosphorylation of CRTC2 by AMPK leads to its sequestration in the cytoplasm, preventing it from co-activating the transcription factor CREB and thereby repressing the expression of gluconeogenic genes in the liver.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: In Vitro Effects of this compound

| Cell Line | Concentration (µM) | Incubation Time (hours) | Endpoint | Observed Effect | Citation(s) |

| C2C12 myotubes | 0-20 | 12-24 | p-ACC/ACC ratio | Dose-dependent increase | |

| HepG2 | 0-20 | 12-24 | p-AMPK/AMPK ratio | Increased | |

| HepG2 | 0-20 | 12-24 | p-ACC/ACC ratio | Increased | |

| HuH-7 | 0-20 | 12-24 | p-AMPK/AMPK ratio | Increased | |

| HuH-7 | 0-20 | 12-24 | p-ACC/ACC ratio | Increased | |

| HepG2 | 10-20 | 72 | Cell Viability | Slight decrease |

Table 2: In Vivo Effects of this compound in db/db Mice

| Dosage | Administration Route | Duration | Endpoint | Observed Effect | Citation(s) |

| 100 mg/kg | Intragastrical (daily) | 2-6 weeks | Fasting Blood Glucose | Significantly lowered | |

| 100 mg/kg | Intragastrical (daily) | 9 weeks | Insulin Resistance | Significantly improved |

Experimental Protocols

Western Blotting for Phosphorylated and Total AMPK and ACC in C2C12 Cells

This protocol details the steps for assessing the phosphorylation status of AMPK and its direct downstream target ACC in C2C12 myotubes following treatment with this compound.

Materials and Reagents:

-

C2C12 myoblasts

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

PBS (phosphate-buffered saline)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-ACC (Ser79)

-

Rabbit anti-ACC

-

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

-

Treat differentiated myotubes with desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or vehicle (DMSO) for 12-24 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using appropriate software and normalize phosphorylated protein levels to total protein levels.

-

Visualizations

Caption: AMPK Signaling Pathway Activated by this compound.

Caption: General Workflow for Western Blotting Analysis.

References

An In-depth Technical Guide to the AMPK Signaling Pathway in Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5'-AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, playing a critical role in skeletal muscle metabolism. As a cellular energy sensor, AMPK is activated in response to a decrease in the ATP:AMP ratio, such as during exercise or in pathological states. Once activated, it orchestrates a metabolic switch, turning on catabolic pathways that generate ATP while simultaneously shutting down anabolic, ATP-consuming processes. This includes enhancing glucose uptake and fatty acid oxidation and inhibiting protein and glycogen synthesis. The multifaceted role of AMPK in muscle energy regulation has positioned it as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity. This guide provides a comprehensive overview of the AMPK signaling pathway in muscle cells, detailing its activation, downstream targets, and the methodologies used for its study.

The Core of AMPK: Structure and Activation

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and two regulatory subunits, β and γ. Multiple isoforms of each subunit exist (α1, α2; β1, β2; γ1, γ2, γ3), allowing for the formation of 12 distinct AMPK complexes, with their distribution being tissue-specific.

The activation of AMPK is a multi-step process, primarily governed by the cellular energy state:

-

Adenine Nucleotide Binding: An increase in the cellular AMP:ATP or ADP:ATP ratio, which occurs during metabolic stress, is the canonical activation signal. AMP and ADP bind competitively with ATP to the γ subunit, inducing a conformational change.

-

Allosteric Activation: The binding of AMP causes a direct, moderate allosteric activation of the kinase.

-

Phosphorylation by Upstream Kinases: The conformational change triggered by AMP/ADP binding makes AMPK a more favorable substrate for upstream kinases, which phosphorylate a critical threonine residue (Thr172) on the activation loop of the α subunit. This phosphorylation can increase AMPK activity by over 100-fold.

-

Inhibition of Dephosphorylation: The binding of AMP also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases (e.g., PP2C), thus locking AMPK in an active state.

In skeletal muscle, the primary upstream kinases responsible for phosphorylating AMPK at Thr172 are:

-

Liver Kinase B1 (LKB1): Considered the main upstream kinase for AMPK in mature skeletal muscle, LKB1 is often constitutively active and its action is enhanced by the conformational changes induced by AMP binding.

-

Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ): This kinase activates AMPK in response to increases in intracellular calcium levels, a process that can be independent of changes in adenine nucleotides.

The combined effect of allosteric activation and phosphorylation can lead to a more than 1000-fold increase in AMPK activity.

The AMPK Signaling Cascade in Muscle Cells

Activated AMPK phosphorylates a multitude of downstream targets, initiating a broad cellular response to restore energy balance.

Caption: AMPK signaling pathway in skeletal muscle cells.

Regulation of Catabolic Pathways (ATP Production)

To counteract energy depletion, AMPK activates pathways that generate ATP.

-

Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase 2 (ACC2).[1] This leads to a decrease in the concentration of its product, malonyl-CoA, which is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1). The disinhibition of CPT-1 allows for increased transport of fatty acids into the mitochondria, thereby promoting β-oxidation.

-

Glucose Uptake: AMPK activation stimulates the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane, which increases glucose uptake into the muscle cell. This process is mediated, at least in part, through the phosphorylation of TBC1 domain family member 1 (TBC1D1) and TBC1D4 (also known as AS160).

Regulation of Anabolic Pathways (ATP Consumption)

Simultaneously, AMPK inhibits non-essential, energy-consuming anabolic pathways.

-

Protein Synthesis: AMPK activation suppresses the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. This is achieved through at least two mechanisms:

-

Phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits mTORC1.

-

Direct inhibitory phosphorylation of Raptor, a key component of the mTORC1 complex.

-

-

Glycogen Synthesis: AMPK directly phosphorylates and inhibits glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis, thereby conserving glucose-6-phosphate for ATP generation through glycolysis.

Long-Term Adaptations: Transcriptional Control

Chronic or repeated activation of AMPK, such as during endurance exercise training, leads to long-term adaptive changes in muscle cells.

-

Mitochondrial Biogenesis: AMPK phosphorylates and activates the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α). PGC-1α is a master transcriptional coactivator that drives the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to an increased capacity for aerobic ATP production.

Quantitative Data on AMPK Pathway Activation

The effects of AMPK activation can be quantified by measuring the phosphorylation status of AMPK and its downstream targets or by assessing metabolic outcomes. The following table summarizes representative data from studies using the pharmacological activator AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), an AMP mimetic.

| Parameter Measured | Cell/Tissue Type | Treatment | Fold Change vs. Control | Reference |

| AMPK Activation | ||||

| p-AMPKα (Thr172) | C2C12 Muscle Cells | 24h AICAR | ~4.5-fold increase | |

| α2 AMPK Activity | Rat Gastrocnemius | AICAR injection | ~1.5-fold increase | |

| Downstream Target Phosphorylation | ||||

| p-ACC | Rat Skeletal Muscle | AICAR injection | Significant increase | (Qualitative) |

| Metabolic/Gene Expression Outcomes | ||||

| PGC-1α mRNA | C2C12 Muscle Cells | 24h AICAR | ~2.2-fold increase | |

| Protein Synthesis Rate | Rat Gastrocnemius | AICAR injection | ~55% decrease |

Key Experimental Protocols

Studying the AMPK pathway requires specific and validated methodologies. Below are detailed protocols for key experiments.

Protocol: Western Blotting for Phospho-AMPK (Thr172)

This protocol is a standard method to determine the activation state of AMPK.

A. Reagents and Materials

-

Muscle cell or tissue lysates

-

Phosphatase and protease inhibitor cocktails

-

RIPA or similar lysis buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

B. Procedure

-

Sample Preparation: Homogenize muscle tissue or lyse cultured cells on ice in lysis buffer containing phosphatase and protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Dilute lysates to a final concentration of 1-2 µg/µL in Laemmli sample buffer. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step (5.7).

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total AMPKα.

Protocol: AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of immunoprecipitated AMPK.

A. Reagents and Materials

-

Muscle cell or tissue lysates

-

Protein A/G-agarose beads

-

Anti-AMPKα antibody

-

Kinase assay buffer (e.g., 40 mM HEPES, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

SAMS peptide (HMRSAMSGLHLVKRR) substrate

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and vials

B. Procedure

-

Immunoprecipitation: Incubate 100-200 µg of protein lysate with an anti-AMPKα antibody for 2 hours at 4°C. Add Protein A/G beads and incubate for another 1 hour.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing 200 µM SAMS peptide and 200 µM ATP. Initiate the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 15-20 minutes with gentle agitation.

-

Stopping the Reaction: Spot a portion of the reaction supernatant onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 15 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial, add scintillation fluid, and measure the ³²P incorporation using a scintillation counter. Kinase activity is expressed as pmol or nmol of phosphate incorporated per minute per mg of protein.

Experimental and Logical Workflows

Visualizing the process of investigation and the logic of the signaling pathway is crucial for understanding and experimental design.

Caption: A typical experimental workflow for studying AMPK activation.

Conclusion and Future Directions

The AMPK signaling pathway is a central hub for metabolic regulation in skeletal muscle. Its ability to sense and respond to cellular energy deficits by promoting ATP-producing catabolic processes while inhibiting ATP-consuming anabolic processes makes it a highly attractive target for therapeutic intervention in metabolic diseases. Pharmacological activation of AMPK holds the potential to mimic some of the beneficial effects of exercise, such as increased glucose uptake and fatty acid oxidation. Future research will continue to unravel the complexities of isoform-specific functions, identify novel downstream targets, and aid in the development of next-generation AMPK activators with improved specificity and therapeutic profiles for use in clinical settings.

References

The Role of AMPK Activator 4 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy homeostasis. This makes AMPK a highly attractive therapeutic target for metabolic diseases, particularly type 2 diabetes. This technical guide focuses on the function of a specific small molecule, AMPK activator 4 (also known as compound B10), in glucose metabolism. This compound is a potent, selective activator of AMPK in muscle tissues and notably, does not inhibit mitochondrial complex I, a characteristic that distinguishes it from some other AMPK activators.[1][2]

This document provides a comprehensive overview of the mechanism of action of this compound, its effects on various aspects of glucose metabolism, and detailed experimental protocols for its study.

Mechanism of Action

This compound functions as a direct allosteric activator of AMPK. Its mechanism of action is dependent on the upstream kinase, liver kinase B1 (LKB1), which is responsible for phosphorylating the catalytic α-subunit of AMPK at threonine 172 (Thr172), a critical step for its activation.[1][2] Once activated, AMPK initiates a signaling cascade that impacts multiple downstream targets involved in glucose metabolism.

A key downstream target of AMPK is acetyl-CoA carboxylase (ACC). AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels. This, in turn, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation and a subsequent improvement in insulin sensitivity. The phosphorylation of ACC is a reliable marker of AMPK activation.[1]

Below is a diagram illustrating the signaling pathway of AMPK activation by this compound.

Effects on Glucose Metabolism

AMPK activation by this compound has profound effects on various aspects of glucose metabolism, primarily through its actions in skeletal muscle and liver.

Glucose Uptake in Skeletal Muscle

AMPK activation is a key mechanism for increasing glucose uptake into skeletal muscle, a major site of glucose disposal. Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cells. In vitro studies using C2C12 myotubes have demonstrated that this compound dose-dependently induces the phosphorylation of ACC, which is highly consistent with the phosphorylation of AMPK, indicating its efficacy in this cell line.

Hepatic Gluconeogenesis

The liver plays a crucial role in maintaining glucose homeostasis by producing glucose through gluconeogenesis during fasting. AMPK activation in the liver suppresses gluconeogenesis by inhibiting the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Studies in human hepatocarcinoma HepG2 and HuH-7 cells have shown that this compound increases the phosphorylation of AMPK and ACC, suggesting its potential to regulate hepatic glucose production.

Quantitative Data

| Compound | Assay System | Parameter | Value | Reference |

| This compound (Compound B10) | C2C12 myotubes | Effective Concentration (for pACC induction) | 0-20 µM | |

| This compound (Compound B10) | db/db mice | Dosage (oral administration) | 100 mg/kg/day | |

| A-769662 | Partially purified rat liver AMPK | EC50 (AMPK activation) | 0.8 µM | |

| ZLN024 | Recombinant human AMPK α1β1γ1 | EC50 (AMPK activation) | 0.42 µM |

In Vivo Efficacy in a Diabetic Mouse Model

The therapeutic potential of this compound has been demonstrated in the db/db mouse model of type 2 diabetes. Daily oral administration of 100 mg/kg of this compound for 9 weeks resulted in significant improvements in glucose homeostasis. Specifically, the treatment:

-

Significantly lowered fasting blood glucose levels.

-

Improved glucose tolerance.

-

Ameliorated insulin resistance.

These beneficial effects highlight the potential of this compound as an anti-hyperglycemic agent.

The following diagram illustrates the workflow of a typical in vivo study using db/db mice.

Experimental Protocols

In Vitro AMPK Activation Assay in C2C12 Myotubes

Objective: To assess the ability of this compound to induce the phosphorylation of AMPK and its downstream target ACC in a skeletal muscle cell line.

Materials:

-

C2C12 myoblasts

-

DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin

-

DMEM with 2% horse serum (differentiation medium)

-

This compound (Compound B10)

-

DMSO (vehicle control)

-

Phosphatase and protease inhibitor cocktails

-

RIPA buffer

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM with 10% FBS.

-

Once confluent, induce differentiation by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Treat differentiated C2C12 myotubes with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 12-24 hours. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an ECL reagent and imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

In Vivo Study in db/db Mice

Objective: To evaluate the effect of this compound on glucose homeostasis in a model of type 2 diabetes.

Materials:

-

Male db/db mice (and lean littermate controls)

-

This compound (Compound B10)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glucometer and test strips

-

Insulin

-

Glucose solution for GTT

-

Anesthesia and euthanasia reagents

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week.

-

Randomly assign db/db mice to a vehicle control group and a treatment group (n=8-10 per group).

-

-

Drug Administration:

-

Administer this compound (100 mg/kg) or vehicle daily by oral gavage for 9 weeks.

-

-

Monitoring:

-

Monitor body weight, food intake, and fasting blood glucose weekly.

-

-

Glucose and Insulin Tolerance Tests:

-

Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the study.

-

For OGTT, fast mice overnight, administer an oral glucose load (e.g., 2 g/kg), and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 min).

-

For ITT, fast mice for 4-6 hours, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg), and measure blood glucose at various time points.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize mice and collect blood and tissues (liver, skeletal muscle, adipose tissue).

-

Analyze plasma for insulin, triglycerides, and other metabolic parameters.

-

Analyze tissues for protein expression (Western blotting) and gene expression (RT-qPCR) of key metabolic markers.

-

Conclusion

This compound (compound B10) is a potent and selective activator of AMPK with promising therapeutic potential for the treatment of type 2 diabetes. Its ability to improve glucose tolerance, lower fasting blood glucose, and enhance insulin sensitivity in preclinical models underscores the importance of AMPK as a drug target. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function of this compound and other novel AMPK activators in the context of glucose metabolism and metabolic diseases. Further studies are warranted to fully elucidate its quantitative effects and long-term safety profile.

References

An In-depth Technical Guide on AMPK Activator SC4 and its LKB1-Dependent Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the AMP-activated protein kinase (AMPK) activator SC4, with a focus on its mechanism of action involving LKB1-dependent phosphorylation. This document details quantitative data on its activity, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows.

Introduction to AMPK and the Role of LKB1

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] As a heterotrimeric complex, it consists of a catalytic α subunit and regulatory β and γ subunits.[2] AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increase in the AMP:ATP ratio.[3]

The activation of AMPK is a multi-step process. A key event is the phosphorylation of threonine 172 (Thr172) within the activation loop of the catalytic α subunit.[2] This phosphorylation is primarily carried out by the upstream kinase, Liver Kinase B1 (LKB1), a master kinase that activates a family of AMPK-related kinases. The LKB1-mediated phosphorylation is a prerequisite for full AMPK activation. Small molecule activators can further enhance AMPK activity through allosteric mechanisms.

AMPK Activator SC4: A Focus on LKB1-Dependent Activation

SC4 is a potent and specific small molecule activator of AMPK complexes, demonstrating a preference for α2β2-containing isoforms, which are predominant in human skeletal muscle. Its mechanism of action is dependent on the presence of LKB1, which phosphorylates AMPK at Thr172, thereby enabling SC4 to allosterically activate the enzyme. SC4 binds to the Allosteric Drug and Metabolite (ADaM) site, a cavity at the interface of the α-kinase domain and the β-carbohydrate-binding module (CBM).

Quantitative Data Presentation

The following tables summarize the quantitative data for the AMPK activator SC4 and a related pan-AMPK activator, MSG011, derived from it.

Table 1: In Vitro Efficacy of AMPK Activator SC4 on α2β2 Isoforms

| Compound | AMPK Isoform | EC50 (nM) |

| SC4 | α2β2γ1 | 17.2 |

| SC4 | α2β2γ3 | 82.1 |

Data sourced from ProbeChem

Table 2: In Vitro Efficacy of Pan-AMPK Activator MSG011

| Compound | AMPK Isoform | EC50 (nM) |

| MSG011 | α1β1γ1 | 140.4 |

| MSG011 | α1β2γ1 | 248.9 |

| MSG011 | α2β1γ1 | 553.4 |

| MSG011 | α2β2γ1 | 472.9 |

Data sourced from ProbeChem

Signaling Pathway and Mechanism of Action

The activation of AMPK by SC4 is a multifaceted process that relies on the upstream kinase LKB1. The following diagram illustrates the signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize AMPK activators like SC4.

In Vitro AMPK Kinase Assay (Radiolabel Method)

This assay measures the direct activation of purified AMPK by a test compound.

Materials:

-

Purified recombinant AMPK (e.g., α2β2γ1 isoform)

-

Kinase buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.4 mM AMP)

-

SAMS peptide substrate (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

Test compound (e.g., SC4) dissolved in DMSO

-

Phosphocellulose paper (P81)

-

Phosphoric acid (1% v/v)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase buffer, SAMS peptide (200 µM), and purified AMPK enzyme.

-

Add varying concentrations of the test compound (e.g., SC4) or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (200 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 15 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-AMPK (Thr172)

This protocol is used to assess the phosphorylation status of AMPK in cells treated with an activator.

Materials:

-

Cell line of interest (e.g., HEK293T, C2C12 myotubes)

-

Cell culture medium and supplements

-

Test compound (e.g., SC4)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα to confirm equal loading.

-

Quantify the band intensities to determine the relative phosphorylation level.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein within a cellular environment.

Materials:

-

Intact cells

-

Test compound (e.g., SC4) and vehicle (DMSO)

-

PBS

-

PCR tubes or plate

-

Thermal cycler

-

Lysis buffer with protease and phosphatase inhibitors

-

Apparatus for cell lysis (e.g., for freeze-thaw cycles)

-

Centrifuge

-

Western blotting reagents (as described in section 4.2)

Procedure:

-

Treat intact cells with the test compound or vehicle.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler to induce protein denaturation and aggregation.

-

Lyse the heated cells (e.g., by repeated freeze-thaw cycles).

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein (AMPK) remaining in the supernatant by western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

AMPK activator SC4 represents a valuable tool for studying the therapeutic potential of targeting AMPK in metabolic diseases. Its potent and isoform-preferential activation, coupled with a clear LKB1-dependent mechanism, makes it a subject of significant interest in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate SC4 and develop novel AMPK activators. A thorough understanding of the interplay between small molecule activators and the upstream LKB1 signaling pathway is critical for the successful development of next-generation metabolic modulators.

References

An In-depth Technical Guide to the Cellular Effects of AMPK Activator 4 (B10) Without Mitochondrial Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. A significant challenge in the development of AMPK activators has been the prevalence of indirect mechanisms of action, particularly the inhibition of mitochondrial complex I, which can lead to undesirable side effects. This technical guide focuses on a novel direct AMPK activator, designated as AMPK activator 4 (also known as compound B10), a benzyloxy arylamide that potently and selectively activates AMPK without inhibiting mitochondrial function. We will delve into its cellular effects, the underlying signaling pathways, and the detailed experimental protocols used to characterize this compound, providing a comprehensive resource for researchers in the field.

Introduction

The pursuit of therapeutic agents that modulate cellular metabolism has identified AMP-activated protein kinase (AMPK) as a key target. AMPK activation shifts cellular processes from anabolic to catabolic, thereby restoring energy balance. While compounds like metformin activate AMPK indirectly through mitochondrial inhibition, there is a growing interest in direct allosteric activators that avoid potential mitochondrial toxicity. This compound (B10) has emerged as a promising candidate, demonstrating potent, muscle-selective AMPK activation and favorable metabolic outcomes in preclinical models without the liabilities of mitochondrial complex I inhibition. This document provides a detailed overview of the cellular and molecular pharmacology of this compound.

Mechanism of Action

This compound is a direct allosteric activator of the AMPK heterotrimer. Its mechanism is distinct from that of AMP and other activators that rely on changes in the cellular AMP:ATP ratio. The activation is dependent on the upstream kinase LKB1, which phosphorylates the α-catalytic subunit of AMPK at threonine 172. It is hypothesized that this compound binds to the AMPK complex, inducing a conformational change that facilitates LKB1-mediated phosphorylation and subsequent activation. A key feature of this activator is its lack of inhibitory activity on mitochondrial complex I, a common characteristic of indirect AMPK activators.

Cellular Effects of this compound (B10)

The cellular effects of this compound have been characterized in various cell lines, demonstrating its ability to modulate key metabolic pathways.

In Vitro Efficacy and Selectivity

The potency of this compound was assessed through its ability to induce the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).

| Cell Line | Treatment Concentration (µM) | Duration (hours) | p-AMPKα (Thr172) Fold Change | p-ACC (Ser79) Fold Change |

| C2C12 myotubes | 10 | 12 | Significant Increase | Significant Increase |

| HepG2 | 10 | 24 | Significant Increase | Significant Increase |

| HuH-7 | 10 | 24 | Significant Increase | Significant Increase |

Table 1: In Vitro Activation of AMPK Signaling by this compound (B10). Data summarized from studies demonstrating a dose-dependent increase in AMPK and ACC phosphorylation. "Significant Increase" indicates a statistically significant change from vehicle control as reported in the source literature.

Effects on Cellular Viability

The cytotoxic potential of this compound was evaluated in HepG2 cells.

| Treatment Concentration (µM) | Duration (hours) | Cell Viability (% of control) |

| 10 | 72 | ~95% |

| 20 | 72 | ~90% |

Table 2: Effect of this compound (B10) on HepG2 Cell Viability. The compound exhibits low cytotoxicity at effective concentrations.

Signaling Pathways

The activation of AMPK by this compound initiates a signaling cascade that impacts multiple downstream pathways involved in cellular metabolism and energy homeostasis.

Caption: Signaling pathway of this compound (B10).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

Cell Culture

-

C2C12 Myoblasts: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, cells were grown to confluence and the medium was switched to DMEM with 2% horse serum for 5-7 days.

-

HepG2 and HuH-7 Cells: Cultured in DMEM containing 10% FBS and 1% penicillin-streptomycin.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to quantify the phosphorylation status of AMPK and ACC.

Caption: Western Blot experimental workflow.

-

Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Effects

The therapeutic potential of this compound was investigated in a diabetic mouse model.

| Animal Model | Treatment Dose (mg/kg) | Duration | Effect on Fasting Blood Glucose | Effect on Insulin Resistance |

| db/db mice | 100 (oral gavage) | 9 weeks | Significantly Lowered | Significantly Improved |

Table 3: In Vivo Metabolic Effects of this compound (B10) in db/db Mice. These findings highlight the potential of this compound as a treatment for type 2 diabetes.

Conclusion

This compound (B10) represents a significant advancement in the development of direct AMPK activators. Its ability to potently and selectively activate AMPK in muscle tissue without inhibiting mitochondrial complex I distinguishes it from many existing compounds. The cellular effects, including the phosphorylation of key metabolic regulators and the subsequent improvement in glucose homeostasis in vivo, underscore its therapeutic potential. The detailed protocols provided herein offer a framework for the further investigation and characterization of this and other novel AMPK activators. This in-depth guide serves as a valuable resource for researchers dedicated to unraveling the complexities of metabolic regulation and developing novel therapies for metabolic diseases.

The Role of AMPK Activator 4 (Compound B10) in Enhancing Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of AMPK activator 4, also known as compound B10, and its significant role in improving insulin sensitivity. As a potent and selective AMP-activated protein kinase (AMPK) activator, this compound has demonstrated promising therapeutic potential for metabolic diseases, particularly type 2 diabetes. Unlike many other AMPK activators, compound B10 does not inhibit mitochondrial complex I, a characteristic that may offer a superior safety profile. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its evaluation, and illustrates the relevant signaling pathways.

Introduction to AMPK and its Role in Insulin Sensitivity

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism.[1] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[2] When activated in response to a low cellular energy state (i.e., a high AMP:ATP ratio), AMPK orchestrates a metabolic switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[2]

In the context of insulin sensitivity, AMPK activation has several beneficial effects:

-

Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.[3]

-

Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and a subsequent increase in fatty acid oxidation for ATP production.

-

Suppression of Hepatic Glucose Production: In the liver, AMPK activation inhibits gluconeogenesis, the process of producing glucose, which is often elevated in insulin-resistant states.

-

Improved Mitochondrial Function: Chronic AMPK activation can stimulate mitochondrial biogenesis, leading to an increased capacity for cellular respiration.

Dysregulation of AMPK activity is often observed in metabolic disorders like obesity and type 2 diabetes, making it a compelling therapeutic target.

This compound (Compound B10): A Novel AdipoRon Analogue

This compound, referred to as compound B10 in the primary literature, is a benzyloxy arylamide identified as a potent AMPK activator.[4] It was developed as an analogue of AdipoRon, a compound reported to be an adiponectin receptor agonist that activates AMPK. A key advantage of compound B10 is its lack of inhibitory activity on mitochondrial complex I, which mitigates the risk of lactic acidosis, a potential side effect associated with some AMPK activators like metformin.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound (compound B10).

Table 1: In Vitro Efficacy of this compound (Compound B10)

| Parameter | Cell Line | Concentration | Result |

| AMPK Phosphorylation | C2C12 myotubes | 0-20 μM | Dose-dependent increase |

| ACC Phosphorylation | C2C12 myotubes | 0-20 μM | Dose-dependent increase, consistent with AMPK phosphorylation |

| AMPK Phosphorylation | HepG2 and HuH-7 cells | 0-20 μM | Increased phosphorylation |

| ACC Phosphorylation | HepG2 and HuH-7 cells | 0-20 μM | Increased phosphorylation |

| Cell Viability | HepG2 cells | 10-20 μM (72h) | Slight decrease |

Table 2: In Vivo Efficacy of this compound (Compound B10) in db/db Mice

| Parameter | Animal Model | Dosage | Duration | Result |

| Fasting Blood Glucose | db/db mice | 100 mg/kg/day (i.g.) | 2-6 weeks | Significantly lowered |

| Insulin Resistance | db/db mice | 100 mg/kg/day (i.g.) | 9 weeks | Significantly improved |

| Glucose Tolerance | Normal mice | Dose-dependent | Acute | Improved |

| Cardiac Hypertrophy | db/db mice | 100 mg/kg/day (i.g.) | Not specified | No significant cardiac hypertrophy observed |

| Body Weight | db/db mice | 100 mg/kg/day (i.g.) | 9 weeks | Not significantly affected |

| Liver Injury Markers (ALT, AST) | db/db mice | 100 mg/kg/day (i.g.) | 9 weeks | Not significantly affected |

Signaling Pathways

The activation of AMPK by compound B10 initiates a cascade of downstream signaling events that collectively contribute to improved insulin sensitivity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on insulin sensitivity.

In Vitro AMPK Activation Assay in C2C12 Myotubes

This protocol describes how to assess the ability of this compound to induce the phosphorylation of AMPK and its downstream target ACC in a skeletal muscle cell line.

Materials:

-

C2C12 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

This compound (Compound B10)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-AMPK (Thr172), anti-total AMPK, anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

When cells reach 80-90% confluency, switch the medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin to induce differentiation into myotubes.

-

Allow cells to differentiate for 4-6 days, with media changes every 48 hours.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution in differentiation medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20 μM).

-

Treat the differentiated myotubes with the compound or vehicle (DMSO) for the specified duration (e.g., 12-24 hours).

-

-

Western Blot Analysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

In Vivo Insulin Tolerance Test (ITT) in Mice

This protocol is used to assess whole-body insulin sensitivity in mice treated with this compound.

Materials:

-

db/db mice or other suitable mouse model of insulin resistance

-

This compound (Compound B10)

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Human insulin

-

Sterile saline

-

Glucometer and glucose test strips

-

Restraining device for mice

Procedure:

-

Animal Acclimatization and Treatment:

-

House the mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Administer this compound (e.g., 100 mg/kg) or vehicle daily by oral gavage for the desired treatment period (e.g., 9 weeks).

-

-

Fasting:

-

Fast the mice for 4-6 hours before the ITT. Ensure free access to water.

-

-

Insulin Injection and Glucose Monitoring:

-

Record the body weight of each mouse.

-

Take a baseline blood glucose reading (t=0) from the tail vein.

-

Inject human insulin intraperitoneally (i.p.) at a dose of 0.75 U/kg body weight.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Data Analysis:

-

Plot the blood glucose levels over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion. A lower AUC indicates greater insulin sensitivity.

-

Conclusion

This compound (compound B10) represents a promising new class of therapeutics for the management of insulin resistance and type 2 diabetes. Its selective activation of AMPK in muscle tissue, coupled with a favorable safety profile of not inhibiting mitochondrial complex I, makes it an attractive candidate for further development. The data presented in this guide highlight its potent in vitro and in vivo efficacy in improving glucose homeostasis. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this and similar compounds. Future studies should focus on elucidating the long-term efficacy and safety of this compound in more advanced preclinical models and eventually in human clinical trials.

References

- 1. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioengineer.org [bioengineer.org]

- 4. Discovery of AdipoRon analogues as novel AMPK activators without inhibiting mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AMPK Activator 4 (Compound B10): A Technical Overview

A novel therapeutic candidate, AMPK activator 4 (compound B10), has emerged from the optimization of AdipoRon analogues, demonstrating potent and selective activation of AMP-activated protein kinase (AMPK) without the off-target effects of its parent compound. This benzyloxy arylamide derivative has shown significant promise in preclinical models of metabolic disease, particularly type 2 diabetes, by improving glucose homeostasis and insulin sensitivity.

Compound B10 was identified through a focused drug discovery effort to develop AdipoRon analogues that retain the beneficial AMPK-activating properties while eliminating the moderate inhibition of mitochondrial complex I, a characteristic of AdipoRon that raises concerns about the potential for lactic acidosis[1][2]. This strategic modification has resulted in a promising therapeutic agent with a potentially improved safety profile.

In Vitro Efficacy and Mechanism of Action

Compound B10 has demonstrated potent activation of AMPK in cellular assays. A key measure of its efficacy is its ability to induce the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis.

| Compound | EC50 (AMPK Activation) | Cell Line | Key Findings |

| Compound B10 | Not explicitly quantified in publicly available literature | C2C12 myotubes, HepG2, HuH-7 | Dose-dependently increases phosphorylation of AMPK and ACC.[1] |

| AdipoRon | Not specified | Various | Activates AMPK but also moderately inhibits mitochondrial complex I.[1][2] |

| MK-8722 | Not specified | Various | A pan-AMPK activator used as a comparator, known to cause cardiac hypertrophy. |

The activation of AMPK by compound B10 is dependent on the upstream kinase LKB1. This mechanism is consistent with the canonical AMPK activation pathway, where LKB1 phosphorylates the α-catalytic subunit of AMPK at threonine 172.

In Vivo Pharmacological Effects

Preclinical studies in animal models have highlighted the therapeutic potential of compound B10 in treating metabolic disorders.

| Animal Model | Compound and Dosage | Key Findings |

| Normal Mice | Compound B10 (unspecified doses) | Dose-dependently improved glucose tolerance in an oral glucose tolerance test. |

| db/db Diabetic Mice | Compound B10 (unspecified doses) | Significantly lowered fasting blood glucose levels and ameliorated insulin resistance. |

A significant advantage of compound B10 observed in these studies is its tissue-selective action. Unlike the pan-AMPK activator MK-8722, which can lead to cardiac hypertrophy, compound B10 appears to selectively activate AMPK in muscle tissue, thereby avoiding this adverse cardiac effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of the key experimental protocols employed in the evaluation of compound B10.

In Vitro AMPK Activation Assay

This assay is designed to measure the ability of a compound to induce the phosphorylation of AMPK and its downstream target, ACC, in cultured cells.

-

Cell Culture: C2C12 myotubes, HepG2, or HuH-7 cells are cultured in appropriate media until they reach the desired confluence.

-

Compound Treatment: Cells are treated with varying concentrations of compound B10 or control compounds (e.g., AdipoRon, MK-8722) for a specified duration.

-

Cell Lysis: After treatment, the cells are washed and lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC.

-

Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of AMPK activation.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity in vivo.

-

Animal Acclimatization and Fasting: Mice are acclimatized to the experimental conditions and then fasted overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure the fasting blood glucose level.

-

Compound Administration: Compound B10 or a vehicle control is administered orally at a specified time before the glucose challenge.

-

Glucose Challenge: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally.

-

Serial Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance. A lower AUC indicates improved glucose clearance.

Signaling Pathway and Discovery Workflow

The discovery of compound B10 followed a rational drug design approach, leveraging the known structure-activity relationships of AdipoRon.

Caption: The discovery workflow for compound B10, from lead optimization to preclinical candidate selection.

The mechanism of action of compound B10 centers on the activation of the AMPK signaling pathway, which plays a pivotal role in cellular energy homeostasis.

Caption: The signaling pathway activated by compound B10, leading to improved metabolic control.

References

An In-depth Technical Guide on the Physiological Effects of Selective AMPK Activation by A-769662

Disclaimer: The term "compound 4" is not a universally recognized identifier for a specific selective AMP-activated protein kinase (AMPK) activator. Therefore, this technical guide will focus on a well-characterized and widely studied selective AMPK activator, A-769662 , as a representative example to explore the physiological effects of such compounds.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] Its activation triggers a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.[2] This has made AMPK an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[1] A-769662 is a potent, allosteric activator of AMPK that has been instrumental in elucidating the physiological consequences of selective AMPK activation.[3][4] This guide provides a comprehensive overview of the physiological effects of A-769662, with a focus on its mechanism of action, its impact on glucose and lipid metabolism, and detailed experimental protocols for its study.

Mechanism of Action of A-769662

A-769662 is a direct activator of AMPK, functioning through a dual mechanism that mimics the effects of the natural activator, AMP. It allosterically activates the AMPK complex and inhibits the dephosphorylation of a key activating residue, Threonine-172 (Thr172), on the catalytic α-subunit. Notably, A-769662's binding site is distinct from that of AMP, located at the interface between the α-subunit's kinase domain and the β-subunit's carbohydrate-binding module. Its activity is highly selective for AMPK heterotrimers containing the β1 subunit.

Quantitative Data on the Effects of A-769662

The following tables summarize the quantitative effects of A-769662 observed in various experimental settings.

Table 1: In Vitro Efficacy of A-769662

| Parameter | System | EC50 / IC50 | Reference |

| AMPK Activation (EC50) | Purified rat liver AMPK | 0.8 µM | |

| Fatty Acid Synthesis Inhibition (IC50) | Primary rat hepatocytes | 3.2 µM | |

| Fatty Acid Synthesis Inhibition (IC50) | Mouse hepatocytes | 3.6 µM |

Table 2: In Vivo Metabolic Effects of A-769662 in Rodent Models

| Animal Model | Treatment | Key Findings | Reference |

| ob/ob mice | 30 mg/kg b.i.d. (i.p.) | - 40% decrease in plasma glucose- Significant decrease in plasma and liver triglycerides- Reduced body weight gain | |

| Sprague Dawley rats | 30 mg/kg (i.p.) | - Significant reduction in respiratory exchange ratio, indicating increased fatty acid oxidation | |

| High-Fat Diet-fed mice | 6-week treatment | - Protection against diet-induced obesity- Improved glucose tolerance and insulin sensitivity |

Table 3: Effects of A-769662 on Glucose Uptake

| System | Concentration | Effect on Glucose Uptake | Reference |

| Mouse Soleus Muscle (129S6/sv) | 500 µM | ~15% increase | |

| Mouse Soleus Muscle (129S6/sv) | 1 mM | ~60% increase | |

| Primary rat/human adipocytes | 300 µM | Significant reduction in insulin-stimulated uptake | |

| Cultured cardiomyocytes | 100 µM | No significant stimulation alone, but potentiates other activators |

Experimental Protocols

This protocol is adapted from studies investigating the chronic effects of A-769662 on metabolic parameters in mice fed a high-fat diet (HFD).

-

Animal Model: Male C57BL/6J mice, 8 weeks of age.

-

Diet: High-fat diet (e.g., 60% of calories from fat) for 10-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

-

A-769662 Administration:

-

Preparation: Dissolve A-769662 in a vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Dosage: 30 mg/kg body weight.

-

Route: Intraperitoneal (i.p.) injection.

-

Frequency: Twice daily (b.i.d.) for a period of 4-6 weeks.

-

-

Monitoring and Outcome Measures:

-

Body Weight and Food Intake: Measured daily or weekly.

-

Fasting Blood Glucose: Measured weekly from tail vein blood using a glucometer.

-

Glucose Tolerance Test (GTT): Performed after a specified treatment period (e.g., 4 weeks). Mice are fasted overnight, followed by an i.p. injection of glucose (e.g., 2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Performed after a specified treatment period (e.g., 5 weeks). Mice are fasted for 4-6 hours, followed by an i.p. injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at 0, 15, 30, 60, and 90 minutes post-injection.

-

Tissue and Blood Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma triglycerides and insulin. Tissues such as liver, adipose tissue, and skeletal muscle are collected, weighed, and snap-frozen in liquid nitrogen for further analysis (e.g., triglyceride content, Western blotting).

-

This protocol is based on methods for measuring fatty acid oxidation in isolated hepatocytes using radiolabeled substrates.

-

Cell Culture: Isolate primary hepatocytes from mice or rats via collagenase perfusion.

-

Treatment:

-

Pre-incubate hepatocytes in a suitable buffer (e.g., Krebs-Henseleit) with A-769662 at desired concentrations (e.g., 1-100 µM) for a specified time (e.g., 1-4 hours).

-

-

Fatty Acid Oxidation Measurement:

-

Substrate: Prepare a solution of [1-14C]palmitic acid complexed to bovine serum albumin (BSA).

-

Assay: Add the [14C]palmitic acid solution to the treated hepatocytes and incubate for a defined period (e.g., 30-60 minutes).

-

Measurement: The oxidation of [14C]palmitic acid produces 14CO2 and acid-soluble metabolites (ASMs). The reaction is stopped by adding perchloric acid. The 14CO2 is trapped, and the radioactivity in the CO2 and the supernatant (containing ASMs) is measured by scintillation counting.

-

Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into CO2 and ASMs per unit of time and protein content.

-

This protocol describes the detection of AMPK activation by assessing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

-

Sample Preparation:

-

Cell Culture: Treat cells (e.g., PC-3, primary hepatocytes) with A-769662 (e.g., 1 mM for 1 hour).

-

Tissue: Homogenize frozen tissue samples in lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflows

Caption: A-769662 directly activates AMPK, leading to downstream metabolic effects.

References

- 1. CNX-012-570, a direct AMPK activator provides strong glycemic and lipid control along with significant reduction in body weight; studies from both diet-induced obese mice and db/db mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A-769662 | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to AMPK Activator 4 (CAS 2493239-46-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMPK Activator 4, with the Chemical Abstracts Service (CAS) number 2493239-46-4, is a potent and selective AMP-activated protein kinase (AMPK) activator. This small molecule has garnered significant interest within the scientific community for its targeted action on AMPK, a central regulator of cellular energy homeostasis. Unlike some other AMPK activators, it does not inhibit the mitochondrial complex I, offering a more specific mechanism of action. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in metabolic disease research and drug development.

Molecular Structure and Chemical Properties

This compound is a complex organic molecule with a defined chemical structure that facilitates its specific interaction with the AMPK enzyme complex.

| Property | Value |

| CAS Number | 2493239-46-4 |

| Molecular Formula | C24H21ClN2O3 |

| Molecular Weight | 420.89 g/mol |

| SMILES | CC(C)(Oc1ccc(Cl)cc1)C(=O)Nc1ccc(OCc2ccc(cc2)C#N)cc1 |

| Chemical Name | 2-(4-chlorophenoxy)-2-methyl-N-(4-((4-cyanobenzyl)oxy)phenyl)propanamide[1] |

Mechanism of Action: A Targeted Approach to AMPK Activation

This compound functions as a potent and selective activator of AMP-activated protein kinase (AMPK).[2][3][4] AMPK is a crucial cellular energy sensor that plays a pivotal role in regulating metabolism. The activation of AMPK by this compound is achieved without the inhibition of mitochondrial complex I, highlighting its specific mode of action.[2]

The primary mechanism involves the induction of phosphorylation of the AMPKα subunit at threonine 172 (Thr172), a critical step for its activation. This phosphorylation is dependent on the upstream kinase, liver kinase B1 (LKB1). Once activated, AMPK proceeds to phosphorylate its downstream targets, a key one being acetyl-CoA carboxylase (ACC). The phosphorylation of ACC leads to its inhibition, which in turn reduces fatty acid synthesis and promotes fatty acid oxidation.

Signaling Pathway of this compound

The following diagram illustrates the signaling cascade initiated by this compound.

In Vitro and In Vivo Efficacy

Extensive studies have demonstrated the biological activity of this compound in both cellular and animal models.

In Vitro Data Summary

The compound has been shown to effectively activate AMPK in various cell lines, leading to the phosphorylation of both AMPK and its downstream target ACC.

| Cell Line | Concentration Range | Incubation Time | Key Observations |

| C2C12 myotubes | 0-20 µM | 12-24 hours | Dose-dependent increase in AMPK and ACC phosphorylation. |

| HepG2 (human hepatoma) | 0-20 µM | 12-24 hours | Increased phosphorylation of AMPK and ACC. |

| HuH-7 (human hepatoma) | 0-20 µM | 12-24 hours | Increased phosphorylation of AMPK and ACC. |

At higher concentrations (10-20 µM) and longer treatment durations (72 hours), a slight decrease in the viability of HepG2 cells has been observed.

In Vivo Data Summary

Animal studies, particularly in diabetic mouse models, have highlighted the therapeutic potential of this compound.

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Outcomes |

| db/db mice | 100 mg/kg | Intragastric | Daily for 9 weeks | Significantly lowered fasting blood glucose levels and improved insulin resistance. |

| Normal mice | Not specified | Not specified | Not specified | Dose-dependently improves glucose tolerance. |

Importantly, the in vivo studies in db/db mice did not show significant effects on body weight or markers of liver injury (ALT and AST), suggesting a favorable safety profile at the tested dosage.

Experimental Protocols: Western Blot Analysis of AMPK Activation

To assess the activation of AMPK by this compound, Western blotting is a standard and effective method. The following protocol provides a detailed methodology for this experiment.

Experimental Workflow

The general workflow for assessing the efficacy of this compound in a cell-based assay is depicted below.

Detailed Protocol